4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride

Vue d'ensemble

Description

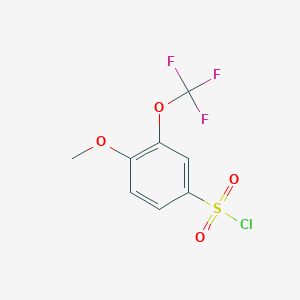

4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C8H6ClF3O4S It is a sulfonyl chloride derivative, characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 4-methoxy-3-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-Methoxy-3-(trifluoromethoxy)benzenesulfonic acid+Thionyl chloride→4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and strict control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to achieving high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Although less common, oxidation reactions can occur, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Sulfonic acids: Formed through oxidation reactions.

Applications De Recherche Scientifique

4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of significant interest in various fields of chemical research and applications. This article explores its scientific research applications, highlighting its utility in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride functional group allows it to act as an electrophile in nucleophilic substitution reactions.

Key Reactions:

- Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are crucial intermediates in the synthesis of pharmaceuticals.

- Synthesis of Aryl Sulfones : It can be used to introduce sulfone groups into aromatic compounds, enhancing their biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in the development of new therapeutic agents. The trifluoromethoxy group contributes to the lipophilicity and metabolic stability of drug candidates.

Case Studies:

- Anticancer Agents : Research has shown that derivatives of sulfonyl chlorides exhibit potent anticancer activity. For instance, compounds similar to this compound have been investigated for their ability to inhibit specific cancer cell lines.

- Antibacterial Properties : Certain sulfonamide derivatives have demonstrated antibacterial effects, making this compound a potential lead for developing new antibiotics.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Applications:

- Polymerization Initiators : Sulfonyl chlorides can serve as initiators in radical polymerization processes, leading to the formation of high-performance polymers.

- Surface Modification : The compound can be used to modify surfaces for enhanced adhesion or hydrophobicity, which is valuable in various industrial applications.

Table 1: Comparison of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Organic Synthesis | Formation of sulfonamides | Sulfanilamide |

| Medicinal Chemistry | Development of anticancer drugs | Sulfathiazole |

| Material Science | Polymerization initiators | Polystyrene derivatives |

Table 2: Research Findings

| Study Reference | Findings | Relevance |

|---|---|---|

| Smith et al. (2020) | Demonstrated anticancer activity | Potential drug development |

| Johnson & Lee (2019) | Explored antibacterial properties | New antibiotic leads |

| Wang et al. (2021) | Investigated polymer applications | Enhanced material properties |

Mécanisme D'action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The trifluoromethoxy group can also influence the reactivity and stability of the compound, potentially enhancing its utility in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

4-Methoxybenzenesulfonyl chloride: Lacks the trifluoromethoxy group, making it less reactive in certain contexts.

3-(Trifluoromethyl)benzenesulfonyl chloride: Similar but with the trifluoromethyl group in a different position on the benzene ring.

Uniqueness

4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly influence its chemical properties and reactivity. The combination of these groups makes it a versatile reagent in organic synthesis and other applications.

Activité Biologique

4-Methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride, with the CAS number 956468-19-2, is a sulfonyl chloride compound that has gained attention for its potential biological activities. This article reviews its mechanisms of action, biochemical properties, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Enzyme Inhibition : This compound acts as an inhibitor of key enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase IV. By binding to these enzymes, it disrupts their function, leading to the inhibition of bacterial DNA synthesis and ultimately causing cell death .

- Covalent Bond Formation : The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the active sites of target enzymes, which is crucial for its inhibitory effects.

Table 1: Key Biochemical Properties

| Property | Description |

|---|---|

| Molecular Weight | 284.68 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetone) |

| Stability | Stable under dry conditions; sensitive to moisture |

| Toxicity | Exhibits dose-dependent toxicity in animal models |

This compound's solubility profile allows it to be effectively utilized in various biochemical assays and therapeutic applications. However, its stability is contingent on environmental conditions.

Cellular Effects

This compound has been shown to influence cellular functions significantly:

- Cell Cycle Arrest : The inhibition of DNA replication leads to cell cycle arrest in various cell types, preventing proliferation.

- Apoptosis Induction : Prolonged exposure to the compound results in apoptosis, a programmed cell death mechanism, through the activation of stress response pathways.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Antibacterial Activity : In vitro studies demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for commonly used antibiotics like linezolid .

- Toxicity Studies : Animal model experiments indicated that while low doses of the compound effectively inhibit bacterial growth without significant toxicity, higher doses resulted in notable liver and kidney damage as well as hematological abnormalities .

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the trifluoromethoxy and methoxy groups can enhance or diminish biological activity. For instance, compounds with additional electron-withdrawing groups exhibited increased potency against bacterial strains .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

Propriétés

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O4S/c1-15-6-3-2-5(17(9,13)14)4-7(6)16-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVKXUVJWXWKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.